molecular formula C9H9N3 B1207529 4-Methylquinazolin-2-amine CAS No. 6141-02-2

4-Methylquinazolin-2-amine

Cat. No. B1207529
CAS RN: 6141-02-2
M. Wt: 159.19 g/mol
InChI Key: RWDYNDCLJPWKJU-UHFFFAOYSA-N
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Description

4-Methylquinazolin-2-amine is a heterocyclic compound with a polar and basic nitrogen atom, making it an interesting scaffold for the development of compounds with biological activities. It is a potent alkaloid yet unknown from nature .


Synthesis Analysis

The synthesis of 2-aminoquinazoline derivatives is achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . In addition, 2-amino-4-iminoquinazolines are synthesized by the reaction of 2-aminobenzonitriles, instead of 2-amino aryl ketones, with N-benzyl cyanamides .


Molecular Structure Analysis

The molecular formula of 4-Methylquinazolin-2-amine is C9H9N3 . The average mass is 159.188 Da and the monoisotopic mass is 159.079651 Da .


Chemical Reactions Analysis

The chemical reactions of 4-Methylquinazolin-2-amine involve the amino group of 1a attacking the protonated cyanogen group, forming the amidine intermediate A, which underwent isomerization, leading to intermediate B. Intermediate B underwent intramolecular cyclization through nucleophilic addition of the amino group to the carbonyl group, transforming into C .


Physical And Chemical Properties Analysis

The density of 4-Methylquinazolin-2-amine is 1.238g/cm3 . The boiling point is 378.3ºC at 760 mmHg . The molecular weight is 159.18800 .

Scientific Research Applications

Synthesis of 2-Aminoquinazoline Derivatives

4-Methylquinazolin-2-amine serves as a key intermediate in the synthesis of 2-aminoquinazoline derivatives. These derivatives are synthesized through an acid-mediated [4+2] annulation reaction, which is a practical method yielding high product purity. The derivatives exhibit significant biological and pharmaceutical properties, including anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities .

Antiviral Applications

Research has identified 4-Methylquinazolin-2-amine derivatives as potential antiviral agents. Specifically, studies have shown efficacy against influenza A virus-induced acute lung injury in mice. These compounds can significantly reduce lung damage and downregulate pro-inflammatory molecules, suggesting their use as effective treatments against viral pneumonia .

Catalysis in Organic Synthesis

The compound is utilized in catalytic processes for organic synthesis. It acts as a building block in the formation of complex quinazoline scaffolds through reactions such as Pd-catalyzed cyclization, Ru-catalyzed C-H activation/annulation, and Cu-catalyzed oxidative functionalization. These methods are crucial for the development of new pharmaceuticals and agrochemicals .

Development of Green Pesticides

4-Methylquinazolin-2-amine is being explored for its use in the development of green pesticides. Its derivatives have shown promise in creating environmentally friendly pest control solutions that are effective against a range of agricultural pests .

Chemical Biology Probes

In chemical biology, 4-Methylquinazolin-2-amine derivatives are used as probes to study biological systems. They help in understanding the interaction between small molecules and biological targets, which is essential for drug discovery and development .

Material Science

This compound is also investigated in material science for its potential application in creating novel materials with unique properties, such as enhanced durability or specialized conductivity .

Neuropharmacology

In neuropharmacology, derivatives of 4-Methylquinazolin-2-amine are studied for their potential therapeutic effects on neurological disorders. They may play a role in the development of new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .

Anti-Cancer Research

Lastly, the anti-cancer properties of 4-Methylquinazolin-2-amine derivatives are a significant area of research. These compounds are being tested for their ability to inhibit the growth of various cancer cell lines, offering a potential pathway for the development of novel oncology treatments .

Safety And Hazards

The safety and hazards of 4-Methylquinazolin-2-amine are not fully known. It’s always recommended to handle it with appropriate safety measures .

properties

IUPAC Name

4-methylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDYNDCLJPWKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296593
Record name 4-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylquinazolin-2-amine

CAS RN

6141-02-2
Record name NSC110275
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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